molecular formula C25H26ClN3OS B2696097 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea CAS No. 851971-20-5

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea

Cat. No.: B2696097
CAS No.: 851971-20-5
M. Wt: 452.01
InChI Key: FXJFLEJWQHVTJJ-UHFFFAOYSA-N
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Description

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C25H26ClN3OS and its molecular weight is 452.01. The purity is usually 95%.
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Biological Activity

The compound 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea is a member of the thiourea family, which has garnered significant attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Indole moiety : Known for its role in various biological processes and potential anticancer properties.
  • Thiourea group : Provides a versatile platform for drug design, often associated with antibacterial, antifungal, and anticancer activities.
  • Furan and dimethylphenyl substituents : These groups may enhance the lipophilicity and cellular uptake of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For example, compounds similar to the one have shown efficacy against various cancer cell lines:

  • Mechanism of Action : Thiourea derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. They may inhibit angiogenesis and disrupt cancer cell proliferation.
  • Case Study : A derivative with structural similarities demonstrated an IC50 value ranging from 3 to 14 µM against pancreatic and breast cancer cell lines, indicating strong anticancer activity .

Antimicrobial Activity

Thiourea compounds have also been investigated for their antimicrobial properties:

  • Antibacterial Activity : Studies have reported that certain thiourea derivatives exhibit significant antibacterial effects against pathogenic bacteria. For instance, a related compound showed potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) in the low micromolar range .
  • Antifungal Effects : The compound's structure suggests potential antifungal activity. Similar thiourea derivatives have been tested against fungal pathogens with promising results .

Antioxidant Activity

Thiourea derivatives are noted for their antioxidant properties:

  • Mechanism : They can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.
  • Research Findings : A related thiourea derivative exhibited strong antioxidant activity with an IC50 value of 52 µg/mL in ABTS assays .

Structure-Activity Relationship (SAR)

The biological activity of thiourea compounds is highly dependent on their structural features. The following table summarizes key findings related to SAR:

Compound StructureActivity TypeIC50/MIC ValuesReferences
Indole-based thioureaAnticancer3 - 14 µM
Benzimidazole-thioureaAntimicrobialLow µM range
Furan-substituted thioureaAntioxidant52 µg/mL (ABTS assay)
Aromatic thioureasAntifungalVaried (high potency)

Properties

IUPAC Name

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3OS/c1-16-6-4-8-23(17(16)2)28-25(31)29(15-20-7-5-13-30-20)12-11-21-18(3)27-24-10-9-19(26)14-22(21)24/h4-10,13-14,27H,11-12,15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJFLEJWQHVTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)Cl)C)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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